2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine
Overview
Description
2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The general steps include:
Preparation of Boronic Ester Intermediate: The formation of boronic esters from boronic acids and carbohydrate derivatives.
Coupling Reaction: The boronic ester is then coupled with a suitable halogenated pyrazine derivative under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency, mild reaction conditions, and the ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzaldehyde: A related compound with a methyl group instead of a methoxybenzyl group.
2-Chloro-6-fluorobenzyl alcohol: Features a fluorine substituent instead of a methoxy group.
Uniqueness
2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-6-11(13)15-12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZMNPBNINKIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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